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Abstract

Pseudouridimycin (PUM) is a potent, broad-spectrum antibacterial agent that inhibits bacterial
RNA polymerase (RNAP), a clinically validated target. Its novel structure, a complex peptidyl C-
nucleoside, presented a significant challenge for characterization. The definitive structure was
determined to be a formamidinylated, N-hydroxylated Gly-GIn dipeptide conjugated to a 5'-
aminopseudouridine core. This guide details the multifaceted approach and experimental
methodologies employed in its structural elucidation, relying on a synergistic combination of
mass spectrometry, advanced NMR spectroscopy, and confirmatory chemical synthesis.

Introduction to Pseudouridimycin

Discovered through screening of microbial extracts, Pseudouridimycin is a natural product
isolated from Streptomyces sp. ID38640.[1] It exhibits potent and selective inhibition of
bacterial RNAP by mimicking the substrate UTP and binding to the nucleotide triphosphate
(NTP) addition site, a mechanism distinct from that of rifamycins.[2][3] This unique mode of
action and its efficacy against drug-resistant pathogens make PUM a highly promising lead
compound for antibacterial drug development. The complex and unprecedented structure of
PUM required a rigorous and integrated analytical workflow to be fully resolved.[4]

Final Elucidated Structure
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The structure of PUM was unequivocally established as a formamidinylated, N-hydroxylated
Gly-GIn dipeptide linked to a 5'-aminopseudouridine moiety.[2][4] The key structural features
are:

C-Nucleoside Core: A pseudouridine base, where the ribose is attached to the uracil ring via
a C-C bond instead of the typical N-C glycosidic bond.

Dipeptide Side Chain: A glutamine (GIn) residue linked to a glycine (Gly) residue.

N-Hydroxylation: A hydroxyl group on the amide nitrogen of the Gly-GIn peptide bond.

Formamidinyl Group: A terminal formamidine group on the N-terminus of the glycine residue.
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Integrated Structural Elucidation Workflow

The determination of PUM's structure was not a linear process but rather an integrated
workflow where different analytical techniques provided complementary pieces of the puzzle.
High-resolution mass spectrometry established the molecular formula, while extensive 2D NMR
experiments were used to assemble the molecular fragments. Finally, chemical synthesis,
including the preparation of a key derivative and X-ray crystallography of a synthetic
intermediate, provided ultimate confirmation of the proposed structure.
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Caption: Integrated workflow for the structural elucidation of Pseudouridimycin.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) was fundamental in establishing the elemental
composition of Pseudouridimycin.

Experimental Protocol: High-Resolution Mass
Spectrometry

¢ Instrumentation: Analysis was performed on a high-resolution mass spectrometer, such as
an Orbitrap or FT-ICR instrument.

 lonization: Electrospray ionization (ESI) in positive ion mode was used to generate
protonated molecular ions [M+H]*.

o Sample Preparation: A dilute solution of purified PUM in a suitable solvent (e.g.,
methanol/water with 0.1% formic acid) was infused directly or via LC-MS.

o Data Acquisition: The instrument was calibrated, and data was acquired in full scan mode
over a relevant m/z range, ensuring high resolution (>60,000 FWHM) to allow for accurate
mass measurement.
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Data Presentation: HRMS Results

The exact mass of the protonated molecule provided the molecular formula, which was
consistent with the structure determined by NMR.

Parameter Value
Molecular Formula C19H30N8O9
Calculated [M+H]* 531.2217
Observed [M+H]* 531.2212
Mass Error <1ppm

NMR Spectroscopic Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy was the primary tool used
to piece together the complex structure of PUM.[4]

Experimental Protocol: NMR Spectroscopy

 Instrumentation: Spectra were recorded on a high-field NMR spectrometer (e.g., 600 MHz
Bruker).

o Sample Preparation: Approximately 5-10 mg of purified PUM was dissolved in 0.5 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

e 1D NMR: Standard *H and 3C{*H} spectra were acquired to identify all proton and carbon
signals.

e 2D NMR: A suite of 2D NMR experiments was conducted to establish connectivity:

o COSY (Correlation Spectroscopy): To identify *H-'H spin systems within the ribose and
amino acid side chains.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly
attached carbon.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which was critical for connecting the
pseudouridine core, the Gly and GlIn residues, and the formamidinyl group.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative

stereochemistry of the ribose moiety.

Data Presentation: NMR Assighments

The following tables summarize the *H and 3C NMR chemical shift assignments for
Pseudouridimycin in DMSO-ds. The existence of rotamers, likely due to restricted rotation
around amide bonds, was observed in the spectra.[5]

Table 1: *H NMR Data for Pseudouridimycin (600 MHz, DMSO-de)
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Position OoH (ppm) Multiplicity J (Hz)
Pseudouridine Moiety

6 7.55 s

1-H 4.35 d 4.5
2'-H 3.92 t 5.0
3-H 3.65 m

4'-H 3.65 m

5'-Ha 3.24 m

5'-Hb 3.17 m

GIn Moiety

o-H 4.45 m

B-Hz 1.95, 1.80 m

y-H2 2.10 t 7.5
Gly Moiety

o-H:2 4.05, 3.85 d 17.0
Formamidinyl Moiety

CH 7.90 s

Table 2: 13C NMR Data for Pseudouridimycin (150 MHz, DMSO-de)
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Position oC (ppm)

Pseudouridine Moiety

2 151.5
4 163.0
5 110.5
6 141.2
1 80.1
2' 74.5
3 70.3
4 85.2
5' 42.8
GIn Moiety

C=0 171.8
a-C 51.5
B-C 27.0
y-C 31.2
0-C=0 1745
Gly Moiety

C=0 168.5
a-C 45.1

Formamidinyl Moiety

C=N 157.9

Confirmatory Synthesis and Crystallography
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To unambiguously confirm the structure proposed by spectroscopic methods, chemical
synthesis was employed. The total synthesis of PUM provided a sample with spectral data
identical to the natural product.[5] Crucially, the synthesis of the N-desoxy-derivative (dPUM)
and the X-ray crystal structure of a key synthetic intermediate provided definitive proof of the
molecular architecture.[4][5]

Experimental Protocol: Synthesis of Desoxy-PUM
(dPUM)

The synthesis of dPUM was a key confirmation step. It involved the coupling of 5'-
aminopseudouridine with a protected Gly-GlIn dipeptide (lacking the N-hydroxy group), followed
by deprotection. The resulting synthetic dPUM matched the properties of a minor related
natural product, lending strong support to the overall structural assignment of PUM itself.

Experimental Protocol: Single-Crystal X-ray Diffraction

While PUM itself did not yield X-ray quality crystals, a key synthetic intermediate of the N-
hydroxylated dipeptide side chain was successfully crystallized.

o Crystal Growth: Crystals were grown by slow evaporation of a solution of the purified
intermediate in a suitable solvent system (e.g., ethyl acetate/hexanes).

o Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction
data were collected using Mo Ka radiation at a controlled temperature (e.g., 100 K).

 Structure Solution and Refinement: The structure was solved using direct methods and
refined by full-matrix least-squares on F2. This analysis unambiguously confirmed the
connectivity and relative stereochemistry of the dipeptide portion of the molecule.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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